1-(4H-furo[3,2-b]pyrrol-5-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4H-furo[3,2-b]pyrrol-5-yl)ethanone is a heterocyclic compound that features a unique fusion of furan and pyrrole rings.
Vorbereitungsmethoden
The synthesis of 1-(4H-furo[3,2-b]pyrrol-5-yl)ethanone can be achieved through several routes. One common method involves the reaction of furan derivatives with pyrrole derivatives under specific conditions. For instance, a mixture of the starting materials can be stirred in a solvent like [BMIM]OH at temperatures ranging from 75-80°C for about 110-120 minutes . Industrial production methods often involve optimizing these conditions to achieve higher yields and purity.
Analyse Chemischer Reaktionen
1-(4H-furo[3,2-b]pyrrol-5-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Wissenschaftliche Forschungsanwendungen
1-(4H-furo[3,2-b]pyrrol-5-yl)ethanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of polymers and other advanced materials.
Wirkmechanismus
The mechanism by which 1-(4H-furo[3,2-b]pyrrol-5-yl)ethanone exerts its effects involves interactions with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes and functions .
Vergleich Mit ähnlichen Verbindungen
1-(4H-furo[3,2-b]pyrrol-5-yl)ethanone can be compared to other similar compounds, such as:
1-(1H-pyrrol-2-yl)ethanone: This compound shares a similar pyrrole ring but lacks the fused furan ring, resulting in different chemical properties and reactivity.
4H-thieno[3,2-b]pyrrole-5-carboxamides: These compounds have a thieno ring instead of a furan ring, leading to variations in their chemical behavior and applications. The uniqueness of this compound lies in its fused ring structure, which imparts distinct chemical and physical properties.
Eigenschaften
Molekularformel |
C8H7NO2 |
---|---|
Molekulargewicht |
149.15 g/mol |
IUPAC-Name |
1-(4H-furo[3,2-b]pyrrol-5-yl)ethanone |
InChI |
InChI=1S/C8H7NO2/c1-5(10)7-4-8-6(9-7)2-3-11-8/h2-4,9H,1H3 |
InChI-Schlüssel |
KLADEROFBAYANB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC2=C(N1)C=CO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.